molecular formula C13H12ClN B7906030 3-(3-Chlorophenyl)-5-methylaniline

3-(3-Chlorophenyl)-5-methylaniline

Cat. No.: B7906030
M. Wt: 217.69 g/mol
InChI Key: ITLFKSJQHVYFRZ-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-5-methylaniline is an organic compound that belongs to the class of aromatic amines It features a chlorinated phenyl ring and a methyl-substituted aniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-5-methylaniline can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.

Another method involves the direct amination of 3-chloronitrobenzene followed by reduction of the nitro group to an amine. This process typically uses a reducing agent such as iron powder in the presence of hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and minimize by-products. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-5-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as iron powder and hydrochloric acid are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

3-(3-Chlorophenyl)-5-methylaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-5-methylaniline involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . In cancer research, it may act by interfering with cell division or inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Chlorophenyl)-5-methylaniline is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties. Its combination of a chlorinated phenyl ring and a methyl-substituted aniline group makes it a versatile intermediate for various applications.

Properties

IUPAC Name

3-(3-chlorophenyl)-5-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN/c1-9-5-11(8-13(15)6-9)10-3-2-4-12(14)7-10/h2-8H,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITLFKSJQHVYFRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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